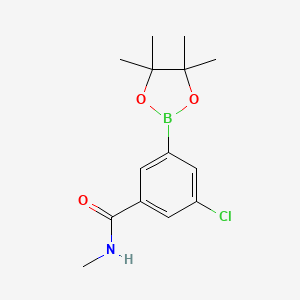

3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a benzamide derivative containing a boronate ester group. Its molecular formula is C₁₅H₁₉BClNO₃, with a molecular weight of 307.58 g/mol (calculated from ). The compound features a chloro substituent at the 3-position of the benzene ring, a methyl group on the amide nitrogen, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronate ester) moiety at the 5-position. This structural motif renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds for pharmaceuticals and materials science .

Properties

IUPAC Name |

3-chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(18)17-5)7-11(16)8-10/h6-8H,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPVHYCZVWSMTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

Chlorination: The chlorination of the aromatic ring is performed using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: Including amines and thiols for substitution reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

Phenols: Resulting from oxidation of the boronic ester group.

Substituted Aromatics: Produced via nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

-

Drug Development :

- The compound's structure allows it to act as a potential pharmacophore in drug design. Its ability to form stable complexes with biological targets can lead to the development of new therapeutic agents.

- Case studies have demonstrated its efficacy in inhibiting specific enzymes involved in cancer pathways, making it a candidate for anticancer drug development.

-

Bioconjugation :

- The dioxaborolane group is known for its ability to participate in bioconjugation reactions. This property can be exploited to attach drugs or imaging agents to biomolecules, enhancing targeted delivery systems.

- Research indicates that compounds with similar structures have shown improved selectivity and reduced side effects in preclinical models .

Material Science

-

Polymer Chemistry :

- 3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can serve as a monomer or additive in the synthesis of new polymers with enhanced thermal and mechanical properties.

- Studies have reported that incorporating boron-containing compounds into polymer matrices improves their flame retardancy and thermal stability .

- Nanotechnology :

Analytical Chemistry

- Chromatography :

- Spectroscopy :

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Drug Development | Potential anticancer agent; inhibits key enzymes |

| Bioconjugation | Enhances targeted delivery systems | |

| Material Science | Polymer Chemistry | Improves thermal stability and flame retardancy |

| Nanotechnology | Useful for synthesizing advanced nanomaterials | |

| Analytical Chemistry | Chromatography | Enhances separation efficiency |

| Spectroscopy | Serves as a reference standard |

Mechanism of Action

The mechanism of action of 3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily involves its role as a boronic acid derivative. In Suzuki–Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product . The chlorine atom on the aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous benzamide derivatives bearing boronate esters or related functional groups:

Key Structural and Functional Differences:

Substituent Position: The boronate ester at the 5-position (meta to chloro) in the target compound contrasts with analogs like N-(3-Chloropropyl)-4-boronobenzamide, where the boronate is at the 4-position (para to amide). This positional difference influences electronic properties and coupling efficiency .

Amide Substituents: Methyl (target) vs. ethyl, cyclopropyl, or methoxy groups alter steric and electronic effects.

Halogen Effects :

- Chloro (electron-withdrawing) vs. fluoro (stronger electron-withdrawing) substituents impact the electron density of the aromatic ring, affecting cross-coupling rates and regioselectivity .

Application-Specific Features :

- Compounds with N,O-bidentate directing groups (e.g., N-Methoxy derivatives) enable metal-catalyzed C–H bond functionalization, a feature absent in the target compound .

Biological Activity

3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 2271133-59-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including enzyme inhibition profiles and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₉BClNO₃

- Molecular Weight : 295.57 g/mol

- CAS Number : 2271133-59-4

Biological Activity Overview

The biological activity of 3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has been explored primarily in the context of enzyme inhibition and potential therapeutic applications. The compound has shown varying degrees of inhibition against different enzymes.

Enzyme Inhibition Profiles

Research indicates that this compound exhibits moderate inhibitory activity against several enzymes. The following table summarizes the IC₅₀ values for various enzymes:

| Enzyme | IC₅₀ (μM) |

|---|---|

| Maltase α-glucosidase | 188 |

| Bovine liver β-glucosidase | 543 |

| Bovine liver β-galactosidase | 333 |

| E. coli β-glucuronidase | 932 |

These results suggest that the compound may interact with glycosidases, which are important in carbohydrate metabolism and have implications for diabetes management and other metabolic disorders .

Case Studies and Research Findings

- Inhibition Mechanism : A study on similar compounds indicated that structural modifications significantly affect enzyme interactions. The presence of the dioxaborolane moiety in the structure is crucial for its inhibitory effects. The position of substituents on the aromatic ring also influences potency .

- Cancer Cell Line Studies : Preliminary studies involving cancer cell lines showed that derivatives of benzamides with boron-containing groups could exhibit selective cytotoxicity. For instance, related compounds demonstrated GI₅₀ values ranging from 3 to 38 μM across various cancer cell lines . This suggests that 3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide may also possess anticancer properties worth investigating further.

- Metabolic Stability : The compound's metabolic stability was examined in vitro using human liver microsomes. Results indicated moderate metabolic stability with potential for optimization to enhance bioavailability .

Q & A

Q. How to evaluate the compound's stability under various pH conditions?

Q. How to address discrepancies between theoretical and experimental NMR shifts?

Q. What computational tools predict reactivity in cross-coupling reactions?

- Answer: Density Functional Theory (DFT) calculates transition-state energies (e.g., Gaussian). Cheminformatics platforms (e.g., SciFinder) analyze analogous reactions for mechanistic insights .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.